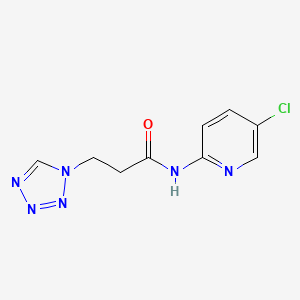
N-(5-methyl-1,3-thiazol-2-yl)-3-(1H-tetrazol-1-yl)propanamide
描述
N-(5-methyl-1,3-thiazol-2-yl)-3-(1H-tetrazol-1-yl)propanamide, also known as MTTP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a number of unique properties that make it an attractive option for use in a variety of different research settings. In
科学研究应用
N-(5-methyl-1,3-thiazol-2-yl)-3-(1H-tetrazol-1-yl)propanamide has been found to have a number of potential applications in scientific research. One of the primary areas of interest is in the field of neuroscience, where this compound has been shown to have neuroprotective properties. This compound has been found to protect against oxidative stress and inflammation in neuronal cells, and has been suggested as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
In addition to its potential applications in neuroscience, this compound has also been studied for its anti-inflammatory properties. This compound has been found to inhibit the production of pro-inflammatory cytokines, and has been suggested as a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
作用机制
The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)-3-(1H-tetrazol-1-yl)propanamide is not yet fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. This compound has also been shown to inhibit the NF-kB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. This compound has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase, which helps to protect against oxidative stress. This compound has also been found to reduce the production of reactive oxygen species, which can cause damage to cells and tissues.
实验室实验的优点和局限性
One of the primary advantages of using N-(5-methyl-1,3-thiazol-2-yl)-3-(1H-tetrazol-1-yl)propanamide in lab experiments is its unique properties. This compound has been found to have a number of different effects on the body, making it a versatile tool for researchers. In addition, this compound is relatively easy to synthesize, making it readily available for use in experiments.
However, there are also some limitations to using this compound in lab experiments. One of the primary limitations is the lack of information on its safety profile. While this compound has been studied extensively in vitro, there is limited information on its toxicity and potential side effects in vivo. In addition, the mechanism of action of this compound is not yet fully understood, which makes it difficult to predict its effects in different experimental settings.
未来方向
There are a number of different directions that future research on N-(5-methyl-1,3-thiazol-2-yl)-3-(1H-tetrazol-1-yl)propanamide could take. One area of interest is in the development of new treatments for neurodegenerative diseases. This compound has shown promise as a potential treatment for Alzheimer's and Parkinson's, and further research could explore its potential in this area.
In addition, there is also potential for this compound to be used as a treatment for inflammatory diseases. This compound has been shown to have anti-inflammatory properties, and could be explored as a potential treatment for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Overall, this compound is a promising compound that has a number of potential applications in scientific research. While there are still some limitations to its use, further research could help to unlock its full potential and pave the way for new treatments and therapies.
属性
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-3-(tetrazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6OS/c1-6-4-9-8(16-6)11-7(15)2-3-14-5-10-12-13-14/h4-5H,2-3H2,1H3,(H,9,11,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVZJJUQKYROIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CCN2C=NN=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 6-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)-3,4-dihydroquinoline-1(2H)-carboxylate](/img/structure/B4324582.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B4324595.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4324610.png)
![methyl 2-amino-4-[5-methyl-4-(morpholin-4-ylmethyl)-2-thienyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B4324616.png)
![4-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-5-methyl-2-thienyl)-2-methyl-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B4324625.png)
![methyl 2-amino-4-[4-(1H-benzimidazol-1-ylmethyl)-5-methyl-2-thienyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B4324638.png)
![2-amino-1-(5-methylisoxazol-3-yl)-5-oxo-4-[4-(1H-1,2,4-triazol-1-ylmethyl)-2-thienyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4324642.png)
![2-amino-4-{4-[(1,3-benzothiazol-2-ylthio)methyl]-2-thienyl}-1-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4324648.png)




![9-amino-7-(2-chloro-6-fluorophenyl)-11-oxo-7H,11H-pyrido[2,1-b][1,3]benzothiazine-6,8-dicarbonitrile](/img/structure/B4324683.png)
![9-amino-11-oxo-7-(3,4,5-trimethoxyphenyl)-7H,11H-pyrido[2,1-b][1,3]benzothiazine-6,8-dicarbonitrile](/img/structure/B4324691.png)
